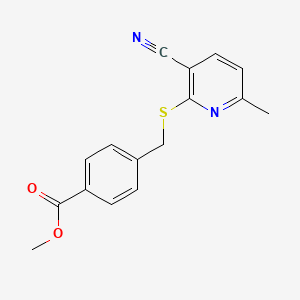

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate

Description

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester linked to a pyridine ring through a thioether bond

Properties

IUPAC Name |

methyl 4-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-3-6-14(9-17)15(18-11)21-10-12-4-7-13(8-5-12)16(19)20-2/h3-8H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRQNYSWUPSETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate typically involves a multi-step process:

-

Formation of the Thioether Linkage: : The initial step involves the reaction of 3-cyano-6-methylpyridine-2-thiol with a suitable benzoate derivative. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the benzoate ester.

-

Esterification: : The resulting intermediate is then subjected to esterification to form the final product. This step may involve the use of methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid to promote the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thioether group in Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

-

Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

-

Substitution: : The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether, palladium on carbon with hydrogen gas.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate has found applications in various scientific research fields:

-

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

-

Biology: : The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

-

Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

-

Industry: : It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and thioether linkage are key functional groups that can participate in binding interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate: Unique due to its specific substitution pattern on the pyridine and benzoate rings.

Methyl 4-(((3-cyano-6-chloropyridin-2-yl)thio)methyl)benzoate: Similar structure but with a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)phenylacetate: Similar thioether linkage but with a phenylacetate ester, affecting its physical and chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thioether linkage in the same molecule is relatively rare, making it a compound of interest for further research and development.

Biological Activity

Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate, a complex organic compound, features a unique structure that includes a benzoate ester linked to a pyridine ring via a thioether bond. This compound is of significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.4 g/mol. The presence of the cyano group and thioether linkage contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂S |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 923163-59-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In preliminary studies, compounds with similar structures have shown antimicrobial properties against various bacterial strains. The presence of the pyridine ring is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluating compounds with similar structural motifs found that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

- Anti-inflammatory Research : In an ex vivo model using human whole blood, compounds related to this structure demonstrated inhibition of PGE2-induced TNFα reduction, indicating a potential role in managing inflammatory conditions .

Comparison with Similar Compounds

This compound can be compared with other methyl benzoates and pyridine derivatives to assess differences in biological activity:

| Compound Name | Biological Activity |

|---|---|

| Methyl 4-(((3-cyano-6-chloropyridin-2-yl)thio)methyl)benzoate | Moderate antibacterial activity |

| Methyl 4-(methoxybenzyl)benzoate | Low anti-inflammatory effects |

| Methyl 4-(phenylacetate) | High cytotoxicity in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.